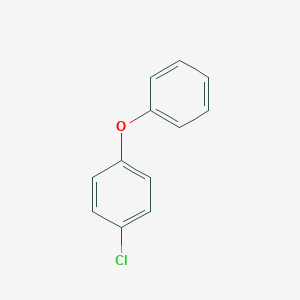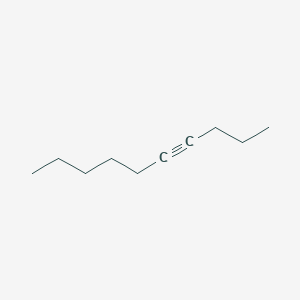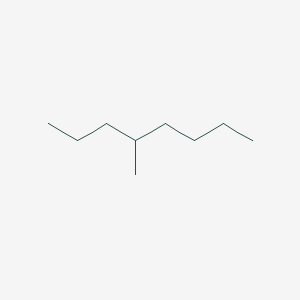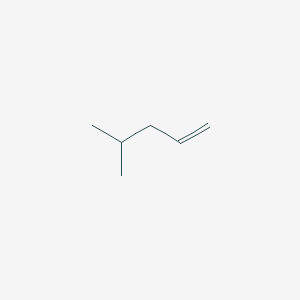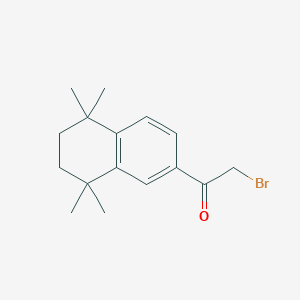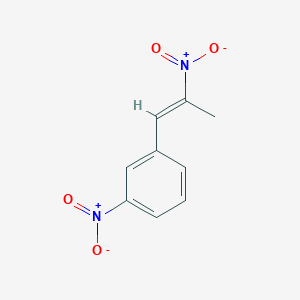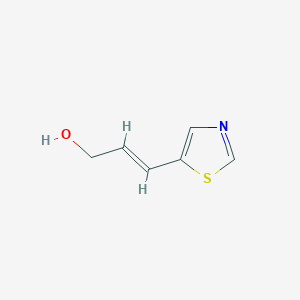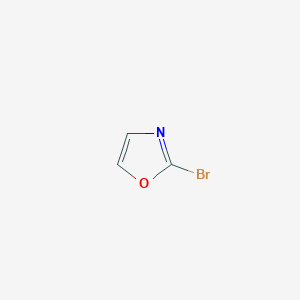
2-Bromooxazole
Vue d'ensemble
Description
2-Bromooxazole is a heterocyclic organic compound with the molecular formula C3H2BrNO. It is a derivative of oxazole, where a bromine atom is substituted at the second position of the oxazole ring.
Applications De Recherche Scientifique
2-Bromooxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Industry: It is utilized in the production of agrochemicals, dyes, and materials with specific electronic properties
Mécanisme D'action
Target of Action
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom . Oxazoles are known to have diverse biological activities, but the specific targets of 2-Bromooxazole remain to be identified.
Mode of Action
Oxazoles, in general, are known to interact with various biological targets through hydrogen bonding, dipole interactions, and π-stacking . The bromine atom in this compound could potentially enhance these interactions due to its electronegativity and size.
Pharmacokinetics
The compound’s molecular weight (14796 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da are generally well-absorbed .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere and under -20°c for optimal stability .
Analyse Biochimique
Biochemical Properties
It is known that oxazole derivatives, to which 2-Bromooxazole belongs, have a wide spectrum of biological activities . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Oxazole derivatives have been shown to exhibit various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxazole derivatives are known to be involved in various metabolic pathways , but specific studies would be needed to identify the enzymes or cofactors that this compound interacts with, and to determine any effects on metabolic flux or metabolite levels.
Subcellular Localization
Research would need to be conducted to determine the subcellular localization of the compound and any effects on its activity or function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromooxazole can be synthesized through several methods. One common approach involves the bromination of oxazole using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromooxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products:
- Substituted oxazoles with various functional groups.
- Coupled products with aryl or alkyl groups.
- Reduced oxazole derivatives.
Comparaison Avec Des Composés Similaires
2-Chlorooxazole: Similar structure but with a chlorine atom instead of bromine.
2-Iodooxazole: Contains an iodine atom, making it more reactive in certain coupling reactions.
2-Fluorooxazole: Fluorine substitution provides different electronic properties and reactivity.
Uniqueness of 2-Bromooxazole: this compound is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its bromine atom provides a good leaving group for substitution reactions and participates effectively in cross-coupling reactions, offering versatility in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPNSOKVRTPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565645 | |
| Record name | 2-Bromo-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125533-82-6 | |
| Record name | 2-Bromo-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-bromooxazole a useful building block for synthesizing diverse oxazole derivatives?
A1: this compound serves as a valuable starting material for synthesizing various substituted oxazoles via palladium-catalyzed Suzuki coupling reactions. The bromine atom acts as a leaving group, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the oxazole ring. []
Q2: What are the advantages of using Suzuki coupling for functionalizing oxazoles compared to traditional methods?
A2: Traditional methods for synthesizing substituted oxazoles often rely on condensation reactions requiring harsh conditions and multi-step syntheses of precursors. Suzuki coupling offers a milder and more efficient approach, allowing for late-stage diversification of the oxazole core. This strategy enables the rapid generation of diverse oxazole libraries, which is particularly beneficial for drug discovery efforts. []
Q3: Are there any limitations to using this compound in Suzuki couplings?
A3: While the paper primarily focuses on 2-phenyl-4-trifloyloxazole, it does mention previous work utilizing this compound in Suzuki couplings. [] Further research might be needed to fully explore potential limitations of this compound in these reactions, such as its reactivity with different boronic acid partners or potential side reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


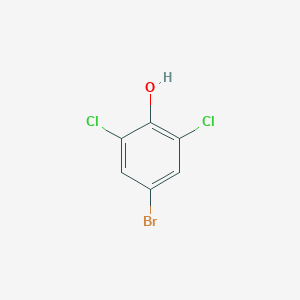

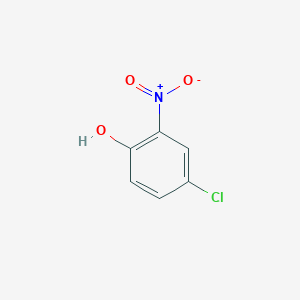

![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)
